molecular formula C104H150N24O27 B598732 Allatostatin B2 CAS No. 134760-78-4

Allatostatin B2

Cat. No.: B598732
CAS No.: 134760-78-4
M. Wt: 2168.485
InChI Key: JRWGZQYNYVOAPP-BDNINTRDSA-N
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Description

Allatostatin B2 is a neuropeptide hormone found in insects and crustaceans. It plays a crucial role in inhibiting the production of juvenile hormone and reducing food intake. This compound is part of a broader family of allatostatins, which are categorized into three types: A, B, and C. This compound is specifically known for its myoinhibitory properties, making it a significant target for insecticide research .

Mechanism of Action

Target of Action

Type B Allatostatins, also known as myoinhibiting peptides (MIPs), are neuropeptide hormones found in various arthropods . They play multiple physiological roles, influencing ecdysis behavior, the circadian clock, feeding, locomotion, and reproductive physiology . They primarily target the juvenile hormone biosynthesis in the corpora allata, a pair of endocrine glands in insects . They also have a significant impact on the digestive tract and ovaries .

Mode of Action

Type B Allatostatins bind to their specific receptors, which are G-protein coupled receptors (GPCRs), to initiate their action . This binding results in the opening of inward rectifying potassium channels, leading to a reduction in membrane potential and input resistance . This interaction inhibits the spontaneous contractions of the gut, thereby reducing food intake .

Biochemical Pathways

The primary biochemical pathway affected by Type B Allatostatins is the juvenile hormone synthesis pathway . Juvenile hormone is a crucial regulator of various physiological processes in insects, including growth, reproduction, and metamorphosis . By inhibiting its biosynthesis, Type B Allatostatins can significantly affect these processes .

Result of Action

The primary result of Type B Allatostatin action is the inhibition of juvenile hormone biosynthesis . This can lead to changes in various physiological processes regulated by this hormone, including growth, reproduction, and metamorphosis . Additionally, by inhibiting gut motility, these peptides can reduce food intake .

Biochemical Analysis

Biochemical Properties

Type B Allatostatin interacts with various enzymes, proteins, and other biomolecules. It is characterized by a conserved C-terminus W(X)6Wamide .

Cellular Effects

Type B Allatostatin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce spiking activity of neurons expressing the allatostatin receptor .

Molecular Mechanism

The molecular mechanism of Type B Allatostatin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to inhibit the biosynthesis of juvenile hormone, achieved by paracrine release of Allatostatin from neurons in the brain which terminate in the corpora allata .

Temporal Effects in Laboratory Settings

The effects of Type B Allatostatin can change over time in laboratory settings. While specific information on the product’s stability, degradation, and long-term effects on cellular function is limited, it has been developed for selective and quickly reversible silencing of mammalian neurons .

Metabolic Pathways

Type B Allatostatin is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels . For instance, it has been found to regulate the balance between Drosophila insulin-like peptides and the glucagon-related adipokinetic hormone .

Transport and Distribution

Type B Allatostatin is transported and distributed within cells and tissues. While specific transporters or binding proteins it interacts with are not fully identified, it is known to be present in the axons which leave the frontal ganglion and run across the surface of the gut .

Subcellular Localization

It is known to be found in the cells in a small neuronal cluster, the frontal ganglion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allatostatin B2 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final peptide .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the peptide, removing any impurities and ensuring the desired quality .

Chemical Reactions Analysis

Types of Reactions

Allatostatin B2 primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions

    Coupling Reagents: DIC, HOBt

    Cleavage Reagents: Trifluoroacetic acid (TFA)

    Purification: HPLC

Major Products Formed

The primary product formed from these reactions is the this compound peptide itself. Any side reactions or impurities are typically removed during the purification process .

Scientific Research Applications

Allatostatin B2 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Allatostatin A: Another type of allatostatin with similar inhibitory effects on juvenile hormone production but different receptor specificity.

    Allatostatin C: Known for its role in regulating food intake and metabolic homeostasis, similar to Allatostatin B2 but with distinct receptor interactions.

Uniqueness

This compound is unique due to its specific amino acid sequence and its potent myoinhibitory effects. Unlike Allatostatin A and C, this compound has a distinct mode of action and receptor specificity, making it a valuable target for insecticide development .

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C104H150N24O27/c1-54(2)43-71(87(108)139)113-83(136)51-112-89(141)72(45-59-17-11-10-12-18-59)118-96(148)77(50-82(107)135)121-94(146)75(48-62-26-34-66(133)35-27-62)122-101(153)86(57(7)8)127-100(152)81-21-16-42-128(81)103(155)78(44-55(3)4)123-91(143)69(20-15-41-111-104(109)110)114-90(142)68(19-13-14-40-105)115-93(145)74(47-61-24-32-65(132)33-25-61)119-92(144)70(38-39-84(137)138)116-98(150)80(53-130)125-102(154)85(56(5)6)126-97(149)76(49-63-28-36-67(134)37-29-63)120-99(151)79(52-129)124-95(147)73(117-88(140)58(9)106)46-60-22-30-64(131)31-23-60/h10-12,17-18,22-37,54-58,68-81,85-86,129-134H,13-16,19-21,38-53,105-106H2,1-9H3,(H2,107,135)(H2,108,139)(H,112,141)(H,113,136)(H,114,142)(H,115,145)(H,116,150)(H,117,140)(H,118,148)(H,119,144)(H,120,151)(H,121,146)(H,122,153)(H,123,143)(H,124,147)(H,125,154)(H,126,149)(H,127,152)(H,137,138)(H4,109,110,111)/t58-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,85-,86-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWGZQYNYVOAPP-BDNINTRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C104H150N24O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2168.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of Type B Allatostatins, and how does this compare to Type A Allatostatins?

A1: Both Type A and Type B Allatostatins inhibit juvenile hormone biosynthesis in insects. Research indicates that both types exert their effects by acting at a point prior to mevalonate kinase in the juvenile hormone biosynthetic pathway [, ]. This suggests that these peptides interfere with an early stage of this crucial hormonal process.

Q2: What structural features are important for the activity of Type B Allatostatin?

A2: Studies using the Type B Allatostatin (ASB2) isolated from Diploptera punctata have revealed key structural features necessary for its activity. The C-terminus of ASB2, particularly the amidated tripeptide sequence Phe-Gly-Leu-NH2, is essential for its inhibitory effect on juvenile hormone biosynthesis []. This C-terminal region shows significant homology to Type A Allatostatins, suggesting a shared mechanism of action []. Additionally, a potential dibasic cleavage site (Lys9-Arg10) within the full ASB2 sequence is crucial for its high potency []. Truncations or modifications affecting this site drastically reduce the peptide's inhibitory activity. This emphasizes the importance of the intact peptide structure for full biological function.

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